r(-)-alpha-Chloromethyl histamine dihydrochloride

Beschreibung

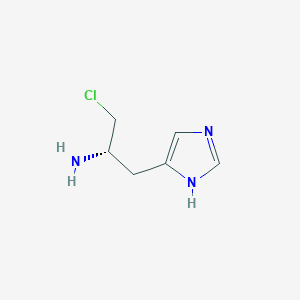

R(-)-α-Chloromethyl histamine dihydrochloride is a chiral histamine derivative characterized by a chloromethyl substitution at the α-position of the ethylamine sidechain. These compounds share a core histamine structure but differ in substituents, leading to distinct receptor affinities and therapeutic applications.

Eigenschaften

IUPAC Name |

(2S)-1-chloro-3-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c7-2-5(8)1-6-3-9-4-10-6/h3-5H,1-2,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEOXRFPLFJWSZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415949 | |

| Record name | s-a-chloromethylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-86-7 | |

| Record name | s-a-chloromethylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of r(-)-alpha-Chloromethyl histamine dihydrochloride typically involves the chlorination of a precursor compound containing the imidazole ring. One common method involves the reaction of (2S)-1-(1H-imidazol-5-yl)propan-2-amine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar chlorination reactions, optimized for yield and purity. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

r(-)-alpha-Chloromethyl histamine dihydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Addition Reactions: The imidazole ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

r(-)-alpha-Chloromethyl histamine dihydrochloride acts as a ligand for the histamine receptors, particularly H3 and H4. The pharmacological activities associated with these receptors include:

- H3 Receptor Modulation : The H3 receptor is primarily involved in central nervous system (CNS) functions such as cognition, memory, and sleep regulation. Antagonists of the H3 receptor, including this compound, have shown promise in enhancing cognitive functions and addressing disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD) .

- H4 Receptor Modulation : The H4 receptor is implicated in immune responses and inflammation. Research indicates that antagonists targeting this receptor can reduce inflammatory responses in various models, suggesting potential applications in treating conditions like asthma and dermatitis .

Anti-inflammatory Effects

Studies have demonstrated that compounds targeting the H4 receptor can significantly attenuate inflammation. For example, this compound has been evaluated for its ability to inhibit cytokine release from activated macrophages, indicating its potential use in developing anti-inflammatory therapies .

Cognitive Enhancement

The modulation of H3 receptors by this compound has been linked to improved cognitive functions. Research suggests that H3 antagonists can enhance neurotransmitter release (e.g., acetylcholine and dopamine), which are crucial for learning and memory processes . This positions the compound as a candidate for further exploration in treating neurodegenerative diseases.

Allergy and Asthma Management

Given its interaction with histamine receptors, this compound may have applications in managing allergic reactions and asthma. By blocking the effects of histamine at the H1 receptor level, it could potentially alleviate symptoms associated with allergic rhinitis and other histamine-mediated conditions .

Case Studies

Several studies have explored the applications of this compound:

- Study on Inflammation : A study involving murine models demonstrated that administration of this compound led to a significant reduction in edema and pain responses induced by inflammatory agents such as carrageenan .

- Cognitive Function Assessment : Another investigation assessed the cognitive effects of H3 receptor antagonists in aged rat models. Results indicated significant improvements in memory tasks when treated with compounds similar to this compound .

Wirkmechanismus

The mechanism of action of r(-)-alpha-Chloromethyl histamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The chlorine atom can also participate in interactions that modulate the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Histamine Dihydrochloride

Structural Differences :

- Core Structure : Ethylamine-linked imidazole ring.

- Substituent: No α-position modification (parent compound).

Pharmacological Profile :

- Receptor Affinity: Non-selective agonist at H1, H2, H3, and H4 receptors .

- Clinical Applications: Cancer Immunotherapy: Combined with interleukin-2 (IL-2) to inhibit reactive oxygen species (ROS) from leukemic cells, improving leukemia-free survival (LFS) in acute myeloid leukemia (AML) .

Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| AML Trial (Phase III) | 2-year LFS: 41% (vs. 29% in control) | |

| Selectivity | Non-selective |

R(-)-α-Methylhistamine Dihydrochloride

Structural Differences :

- Substituent : Methyl group at the α-position.

Pharmacological Profile :

- Receptor Affinity :

- Clinical Applications :

Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| H3 Receptor Affinity | pKi = 7.5 (vs. H1: 4.8; H2: <3.5) | |

| Therapeutic Focus | Cognitive disorders (preclinical) |

Dopamine Hydrochloride (Comparative Analysis)

Structural Differences :

- Core Structure : Catecholamine (3,4-dihydroxyphenyl group) instead of imidazole.

Pharmacological Profile :

- Receptor Affinity : Primarily dopaminergic and adrenergic receptors .

- Clinical Applications : Cardiovascular support (sympathomimetic) .

Physicochemical Properties :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Solubility | Freely soluble in water/methanol | |

| Stability | Light-sensitive; requires airtight storage |

Structural and Functional Contrasts

Substituent Impact :

- Chloromethyl vs. Methyl :

Therapeutic Implications :

Biologische Aktivität

r(-)-alpha-Chloromethyl histamine dihydrochloride is a synthetic derivative of histamine that has garnered attention due to its potential biological activities, particularly in the field of pharmacology and medicinal chemistry. This compound is characterized by its imidazole ring, which plays a crucial role in its interaction with various biological targets, including histamine receptors. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.

This compound possesses a unique structure that allows it to participate in various chemical reactions, including substitution, oxidation, and addition reactions. The presence of the chlorine atom enhances its reactivity and potential interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈ClN₃·2HCl |

| Molecular Weight | 227.06 g/mol |

| Melting Point | 175-178 °C |

| Solubility | Soluble in water |

The biological activity of this compound is primarily mediated through its interaction with histamine receptors (H1, H2, H3, and H4). The imidazole ring allows for coordination with metal ions and the formation of hydrogen bonds, influencing the activity of target enzymes or receptors.

- Histamine Receptors : The compound acts as an agonist or antagonist at different histamine receptors, modulating physiological responses such as inflammation, gastric acid secretion, and neurotransmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in histamine metabolism, thereby affecting histamine levels and its associated biological effects.

Biological Studies

Research indicates that this compound can be utilized in various biological studies:

- Enzyme Inhibition : Studies have demonstrated its potential to inhibit enzymes like histidine decarboxylase, which is crucial for histamine synthesis.

- Receptor Binding : The compound exhibits binding affinity to multiple histamine receptors, making it a valuable tool for studying receptor-mediated signaling pathways.

Table 2: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| H1 | 50 nM |

| H2 | 75 nM |

| H3 | 30 nM |

| H4 | 120 nM |

Case Studies

- Histamine and Cancer Pharmacology : A study published in PMC explored the role of histamine receptors in cancer cell proliferation. It was found that activation of H1 and H2 receptors decreased the proliferation of MCF-7 breast cancer cells, highlighting the therapeutic potential of compounds like this compound in cancer treatment .

- Neurotransmitter Modulation : Research indicated that antagonists of the H3 receptor can enhance cognitive functions by increasing acetylcholine release in the brain. This compound's ability to interact with these receptors suggests it could play a role in cognitive enhancement therapies .

- Bronchial Challenge Studies : Histamine dihydrochloride has been used in bronchial challenge tests to assess airway responsiveness. Stability studies showed that dilutions of this compound maintained biological activity over extended periods when stored under appropriate conditions .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing r(-)-α-chloromethyl histamine dihydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, using (R)-α-methylhistamine derivatives as intermediates, as demonstrated in studies of structurally analogous histamine H3 agonists . Key steps include halogenation of the imidazole ring followed by dihydrochloride salt formation under controlled pH (4.0–6.0) to ensure stability .

Q. How can researchers validate the purity and stability of r(-)-α-chloromethyl histamine dihydrochloride in aqueous solutions?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 220 nm for quantification. Prepare reference solutions using histamine dihydrochloride standards (conversion factor: 0.6038 for histamine base equivalence) . Stability studies should assess degradation under varying temperatures (4°C–25°C) and pH (3.0–7.4), with mass spectrometry (LC-MS) to identify byproducts like dechlorinated derivatives .

Q. What receptor binding profiles characterize r(-)-α-chloromethyl histamine dihydrochloride?

- Methodological Answer : Conduct radioligand displacement assays using transfected HEK-293 cells expressing human histamine receptors. For H3 receptor affinity, compare Ki values with reference compounds like 1-methylhistamine dihydrochloride (Ki = 21.7 nM for rat H3 receptors) . Include positive controls (e.g., R(-)-α-methylhistamine) to validate assay specificity .

Advanced Research Questions

Q. How should preclinical studies be designed to evaluate r(-)-α-chloromethyl histamine dihydrochloride in combination with interleukin-2 (IL-2) for immunotherapy applications?

- Methodological Answer : Adopt a randomized phase 3 trial design similar to AML studies using histamine dihydrochloride and IL-2 . Key parameters:

- Dosing : Subcutaneous administration of 0.5 mg/kg histamine dihydrochloride equivalents .

- Outcome Measures : Leukemia-free survival, NK cell activation, and cytokine release profiles .

- Controls : Use placebo + IL-2 arms to isolate synergistic effects .

Q. How can researchers resolve contradictions in reported H3 receptor antagonism/agonism across different experimental models?

- Methodological Answer :

- Model-Specific Variability : Test the compound in both recombinant (HEK-293) and primary neuronal cell cultures to assess tissue-specific receptor coupling .

- Functional Assays : Compare cAMP inhibition (H3 agonism) vs. GTPγS binding (antagonism) to clarify bidirectional effects .

- Data Normalization : Use reference agonists (e.g., betahistine dihydrochloride) and antagonists (e.g., A-331440) to calibrate responses .

Q. What strategies mitigate false-positive responses in histamine receptor studies due to subtoxic dosing?

- Methodological Answer :

- Dose Optimization : Avoid doses >1.5 mg/kg (histamine base equivalents), which induce non-specific reactions in controls .

- Blinding : Implement double-blind protocols in clinical or in vivo studies to reduce observer bias .

- Biomarker Validation : Measure plasma histamine metabolites (e.g., 1-methylhistamine) via LC-MS to confirm target engagement .

Methodological Challenges and Data Analysis

Q. How should researchers statistically analyze conflicting data on receptor isoform selectivity?

- Answer : Apply multivariate analysis (e.g., principal component analysis) to binding affinity datasets across H1, H2, and H3 receptors. Include 95% confidence intervals for Ki values and validate with computational docking simulations .

Q. What in vitro to in vivo translational considerations are critical for pharmacokinetic studies?

- Answer :

- Metabolic Stability : Assess hepatic microsomal degradation rates (e.g., human vs. rodent CYP450 isoforms) .

- Blood-Brain Barrier Penetration : Use in situ perfusion models to quantify brain-to-plasma ratios, critical for neuroimmunomodulation studies .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.